molecular formula C18H15N3O2S B2776912 N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide CAS No. 325979-15-5

N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2776912
CAS No.: 325979-15-5
M. Wt: 337.4
InChI Key: DMPNRAXRAUJHFU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide is a complex chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential use in drug discovery and development, as well as in the synthesis of novel materials with advanced properties.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide has a wide range of scientific research applications. In chemistry, it is used in the synthesis of novel materials with advanced properties. In biology and medicine, this compound is explored for its potential in drug discovery and development, particularly for its anti-tubercular and anti-inflammatory properties. Additionally, it is used in the development of new methods for the natural product-inspired bioactive glycohybrids .

Preparation Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide involves several synthetic routes and reaction conditions. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction. These reactions are often carried out under controlled conditions such as microwave irradiation and one-pot multicomponent reactions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Comparison with Similar Compounds

N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide can be compared with other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine and 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its versatile applications and potential for drug development.

Properties

IUPAC Name

(E)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12(22)19-14-8-9-15-16(11-14)24-18(20-15)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPNRAXRAUJHFU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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